molecular formula C10H9NO4 B7981320 8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 88187-48-8

8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B7981320
CAS No.: 88187-48-8
M. Wt: 207.18 g/mol
InChI Key: JQTHYTZIXIOANS-UHFFFAOYSA-N
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Description

8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C10H9NO4 and a molecular weight of 207.19 g/mol This compound is known for its unique structure, which includes a benzo[d][1,3]oxazine core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with methyl chloroformate, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its specific substitution with methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

8-methoxy-1-methyl-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-8-6(9(12)15-10(11)13)4-3-5-7(8)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTHYTZIXIOANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2OC)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50521619
Record name 8-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88187-48-8
Record name 8-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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